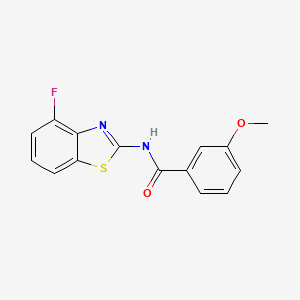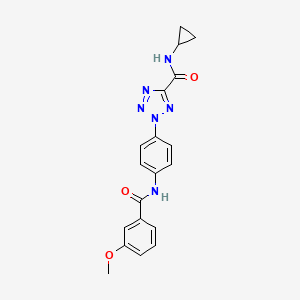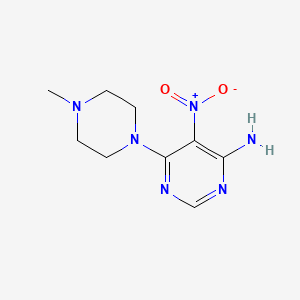![molecular formula C16H21N5O B2506092 N,N-diméthyl-3-[4-(1H-1,2,3-triazol-1-yl)pipéridine-1-carbonyl]aniline CAS No. 1798489-62-9](/img/structure/B2506092.png)
N,N-diméthyl-3-[4-(1H-1,2,3-triazol-1-yl)pipéridine-1-carbonyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline is a complex organic compound that features a triazole ring, a piperidine ring, and an aniline moiety.
Applications De Recherche Scientifique
N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Compounds with a 1,2,3-triazole ring system have been found to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
1,2,3-triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties contribute to their enhanced biocompatibility and potential to significantly advance medicinal chemistry .
Biochemical Pathways
1,2,3-triazoles and their derivatives have been found to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
An adme analysis was performed on a series of 1,2,3-triazole hybrids, indicating that these compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
1,2,3-triazoles have been found to exhibit a wide range of biological activities, which could result in various molecular and cellular effects .
Action Environment
The stability of 1,2,3-triazoles against metabolic degradation suggests that they may be relatively stable in various environmental conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline typically involves a multi-step process. The reaction conditions often involve the use of copper(I) bromide and sodium ascorbate in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while reduction can produce amines or alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-3-[4-(1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl]aniline
- N,N-dimethyl-3-[4-(1H-imidazol-1-yl)piperidine-1-carbonyl]aniline
- N,N-dimethyl-3-[4-(1H-pyrazol-1-yl)piperidine-1-carbonyl]aniline
Uniqueness
N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbon
Propriétés
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-19(2)15-5-3-4-13(12-15)16(22)20-9-6-14(7-10-20)21-11-8-17-18-21/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPMAOZHDMPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)
![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)

![4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2506020.png)



![Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate](/img/structure/B2506029.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,4-difluorobenzamide](/img/structure/B2506031.png)
![1-(morpholin-4-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butan-1-one](/img/structure/B2506032.png)
